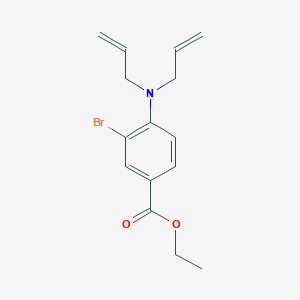

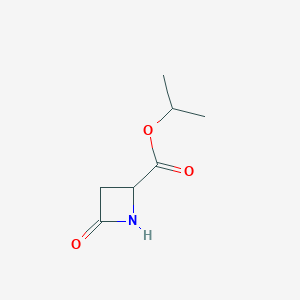

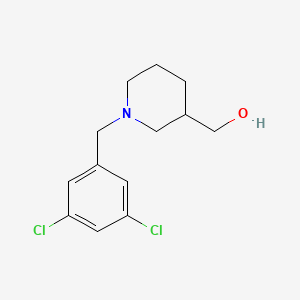

![molecular formula C13H14N2O2 B1465609 1-[(3,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1271696-24-2](/img/structure/B1465609.png)

1-[(3,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid

Overview

Description

The compound “1-[(3,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid” is also known as Eltrombopag . It is a chemical compound used as a medication . The compound has a molecular formula of C₂₅H₂₂N₄O₄ .

Molecular Structure Analysis

The molecular structure of the compound can be represented by the canonical SMILES string: CC1=CC=C (C=C1C)N2C (=O)C (=NNC3=CC=CC (=C3O)C4=CC=CC (=C4)C (=O)O)C (=N2)C .Physical And Chemical Properties Analysis

The compound has a molecular weight of 442.1641 dalton . The compound is also known to have a mass of 442.1641 dalton .Scientific Research Applications

Synthesis and Biological Applications The research landscape around pyrazole derivatives, including 1-[(3,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid, has grown significantly, highlighting their importance across various biological applications. Pyrazole carboxylic acid derivatives stand out for their wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These compounds are recognized for their structural versatility, serving as key scaffolds in medicinal chemistry due to their pharmacological potential. The synthesis techniques and the biological relevance of these derivatives have been extensively reviewed, providing valuable insights for future research in drug development and other medicinal applications (Cetin, 2020).

Heterocyclic Chemistry and Drug Synthesis In the realm of heterocyclic chemistry, pyrazole derivatives are pivotal due to their incorporation in a multitude of compounds with significant agrochemical and pharmaceutical activities. The versatility of pyrazole carboxylic acid derivatives in drug synthesis is underscored by their ability to interact with various biological targets, showcasing their role in developing novel therapeutic agents. The methodologies employed for their synthesis, coupled with their biological activities, have been the subject of comprehensive reviews, reflecting the ongoing interest in exploring these compounds for drug discovery and development (Sheetal et al., 2018).

Anticancer Activity The anticancer potential of pyrazole derivatives has been a focal point of research, with studies emphasizing the need for novel synthetic approaches to develop effective anticancer agents. Pyrazoline, a closely related compound, has been investigated for its pharmacological properties, including anticancer activity. Research has highlighted various synthetic strategies to create pyrazoline derivatives that exhibit significant effects against cancer, underlining the therapeutic relevance of these compounds in oncology (Ramya Tokala et al., 2022).

Biological and Antimicrobial Activities The exploration of pyrazole derivatives extends to their antimicrobial properties, with studies indicating their effectiveness against a broad spectrum of microbial pathogens. This underscores the potential of pyrazole carboxylic acid derivatives in addressing the growing concern of antimicrobial resistance, offering a promising avenue for the development of new antimicrobial agents. The structural diversity and biological efficacy of these compounds make them valuable in the search for novel therapeutics to combat infectious diseases (A. M. Dar & Shamsuzzaman, 2015).

properties

IUPAC Name |

1-[(3,4-dimethylphenyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-3-4-11(5-10(9)2)7-15-8-12(6-14-15)13(16)17/h3-6,8H,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFOYOGKQCUOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2C=C(C=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

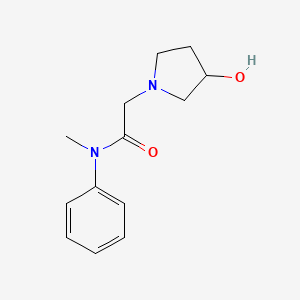

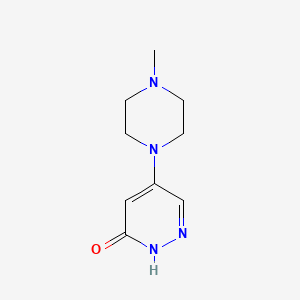

![2-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol](/img/structure/B1465533.png)

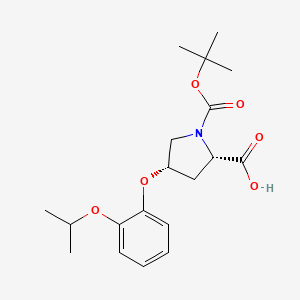

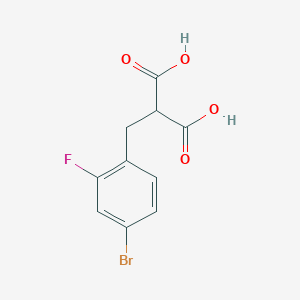

![2-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1465542.png)

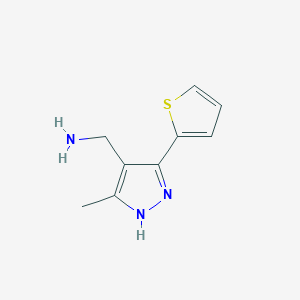

![5-[Methyl(phenethyl)amino]-3-pyridazinol](/img/structure/B1465549.png)